molecular formula C22H16ClFN2O3S B11685128 methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11685128
M. Wt: 442.9 g/mol
InChI Key: ANENLLUJFMXJCE-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl and fluorobenzylidene groups: These groups can be introduced via substitution reactions using suitable reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptor activity: Interacting with cell surface receptors to alter cellular signaling pathways.

    Disrupting protein-protein interactions: Interfering with the interactions between proteins that are critical for cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class may have similar structures but different substituents, leading to variations in their biological activities.

    Benzylidene derivatives: Compounds with different benzylidene groups may exhibit different chemical and biological properties.

Uniqueness

Methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Methyl (2E)-5-(2-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Thiazole Ring : This is achieved through a cyclization reaction involving appropriate aldehydes and thioketones.
  • Introduction of Substituents : The chlorophenyl and fluorobenzylidene groups are introduced via condensation reactions.
  • Final Carboxylation : The carboxylate group is added to complete the structure.

The compound can be characterized using various spectroscopic techniques including NMR, IR, and mass spectrometry.

Anticancer Properties

Research indicates that thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines such as:

Cell Line IC50 (µM) Reference
SGC-7901 (gastric cancer)10.5
A549 (lung cancer)12.0
HepG2 (liver cancer)8.0

The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been reported to possess antimicrobial properties. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings highlight the potential for developing new antimicrobial agents based on this scaffold.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.
  • Disruption of DNA Replication : The compound may interfere with DNA synthesis in microbial pathogens.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of thiazolo[3,2-a]pyrimidines to enhance their biological activity. For example:

  • A study demonstrated that modifications to the chlorophenyl group significantly improved anticancer activity against HepG2 cells by enhancing binding affinity to target proteins involved in cell cycle regulation .
  • Another investigation revealed that introducing electron-withdrawing groups at specific positions on the thiazole ring led to increased antimicrobial potency against resistant strains of bacteria .

Properties

Molecular Formula

C22H16ClFN2O3S

Molecular Weight

442.9 g/mol

IUPAC Name

methyl (2E)-5-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H16ClFN2O3S/c1-12-18(21(28)29-2)19(14-8-4-5-9-15(14)23)26-20(27)17(30-22(26)25-12)11-13-7-3-6-10-16(13)24/h3-11,19H,1-2H3/b17-11+

InChI Key

ANENLLUJFMXJCE-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3F)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.